molecular formula C7H11N3 B3290868 (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine CAS No. 868585-38-0

(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine

Cat. No.: B3290868
CAS No.: 868585-38-0
M. Wt: 137.18 g/mol
InChI Key: JHFGJFWHCHWKFW-UHFFFAOYSA-N
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Description

(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole moiety, with a primary amine (-CH2NH2) substituent at the C-3 position. Key structural and physicochemical properties include:

  • Molecular Formula: C8H13N3 .
  • SMILES: CN1C2=C(CCC2)C(=N1)CN .
  • InChI Key: XHKAMZIANVTROM-UHFFFAOYSA-N .
  • Predicted Collision Cross Section (CCS): 131.5 Ų (for [M+H]+ adduct) .

The compound is of interest in medicinal chemistry due to its rigid bicyclic scaffold, which may enhance binding specificity in biological targets. It is commercially available (CAS: 1260761-03-2) and often synthesized via multi-step routes involving protective group strategies and alkylation reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGJFWHCHWKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated analogs.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced analogs with increased hydrogen content.
  • Substituted products with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology and Medicine:

    Drug Development: (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Molecular Formula Substituent(s) Key Structural Features Impact on Properties References
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine C8H13N3 -CH2NH2 at C-3 Primary amine, cyclopentane-fused pyrazole High polarity due to -NH2; moderate solubility in polar solvents
(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine C13H15N3 -Ph at pyrazole N-1, -CH2NH2 at C-3 Aromatic phenyl group increases molecular weight Enhanced lipophilicity; potential for π-π interactions in binding
N-Methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride C8H15Cl2N3 -CH2NH(CH3) at C-3, dihydrochloride salt N-methylation and salt formation Improved stability and solubility in aqueous media
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine C7H11N3 -CH3 at pyrazole C-2, -NH2 at C-3 Methyl group reduces steric hindrance Lower polarity; increased membrane permeability
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine C7H11N3 -CH2NH2 at C-3, pyrrolidine-fused pyrazole Pyrrolidine ring instead of cyclopentane Altered ring strain and conformational flexibility

Physicochemical and Pharmacokinetic Predictions

  • Solubility : The primary amine (-CH2NH2) in the target compound enhances water solubility compared to methyl or phenyl analogs. However, salt forms (e.g., dihydrochloride) further improve solubility .
  • Lipophilicity : LogP values (estimated):
    • Target compound: ~1.2 (moderate).
    • Phenyl analog: ~2.8 (higher due to aromatic group) .
  • Metabolic Stability : Methyl and phenyl substituents may slow oxidative metabolism compared to the primary amine, which is prone to deamination.

Biological Activity

(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 868585-38-0
  • Storage Conditions : Recommended to be kept in a dark place under inert atmosphere at 2-8°C .

Biological Activity Overview

The biological activity of this compound can be categorized into various areas including anticancer properties, neuroprotective effects, and antimicrobial activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably:

  • A study highlighted the antiproliferative effects of related compounds on the MCF-7 breast cancer cell line. The structure-activity relationship (SAR) studies suggested that modifications to the pyrazole ring could enhance activity against cancer cells .
  • In vitro assays demonstrated that certain derivatives achieved IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuroprotective Effects

Preliminary studies have suggested that this compound may have neuroprotective properties. Research focusing on neurodegenerative diseases indicates:

  • The compound's ability to inhibit apoptosis in neuronal cells has been observed in cellular models .
  • Molecular docking studies suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests against various bacterial strains showed moderate antibacterial activity .
  • The compound's derivatives were tested for their efficacy against both Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated varying degrees of effectiveness depending on structural modifications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of MCF-7 cell proliferation; IC50 values < 1 µM
NeuroprotectiveInhibition of apoptosis; potential therapeutic role in neurodegeneration
AntimicrobialModerate activity against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    A series of (1H-pyrazole) derivatives were synthesized and tested for their anticancer properties. Notably, one derivative exhibited an IC50 of 0.67 µM against MCF-7 cells, demonstrating the importance of structural modifications for enhancing biological activity .
  • Neuroprotection Research :
    Investigations into the neuroprotective effects revealed that compounds similar to this compound can protect neurons from oxidative stress-induced apoptosis. This was supported by assays measuring cell viability and apoptosis markers .
  • Antimicrobial Studies :
    A recent study evaluated the antibacterial efficacy of various derivatives against clinical isolates. Results indicated that some compounds displayed significant inhibition zones in agar diffusion tests, suggesting potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for (1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine?

  • Methodological Answer : The synthesis often involves multi-step protocols. For example, alkylation of pyrazole derivatives with halogenated alkanes (e.g., 1-bromo-3-chloropropane) after protecting the pyrazole nitrogen with groups like N-SEM (2-(trimethylsilyl)ethoxymethyl) to prevent side reactions. Subsequent deprotection and purification via chromatography or recrystallization yield the final compound . Continuous flow reactors have also been employed for analogous methanamine derivatives to enhance reaction efficiency and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopenta-pyrazole ring structure and methanamine substituent. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in fused-ring systems .

Q. What preliminary biological activities have been explored for this compound?

  • Methodological Answer : Studies on structurally similar methanamine derivatives suggest potential antimicrobial and anticancer activities. Researchers typically use in vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) to evaluate bioactivity. Target engagement is assessed via molecular docking or surface plasmon resonance (SPR) to identify interactions with enzymes or receptors .

Advanced Research Questions

Q. How can AI-driven synthetic planning tools improve the synthesis of this compound?

  • Methodological Answer : AI tools predict viable synthetic routes by analyzing reaction databases and optimizing steps for yield and cost. For example, retrosynthetic analysis might suggest alternative protecting groups or catalysts to bypass steric hindrance in the cyclopenta ring system. These tools also flag potential side reactions, such as over-alkylation, enabling preemptive condition adjustments .

Q. What strategies address low yields in the alkylation step during synthesis?

  • Methodological Answer : Steric hindrance from the fused cyclopenta-pyrazole ring often limits alkylation efficiency. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate the pyrazole nitrogen selectively.
  • Employing phase-transfer catalysts in biphasic systems to enhance reagent interaction.
  • Screening solvents (e.g., DMF vs. THF) to stabilize transition states .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities or structural analogs. Approaches include:

  • Repurifying the compound via HPLC to ≥98% purity.
  • Conducting side-by-side assays with positive controls (e.g., known kinase inhibitors).
  • Validating target specificity using CRISPR-edited cell lines or isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
Reactant of Route 2
(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine

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